Phosphorus triiodide (PI3, CAS 13455-01-1) is a dark red crystalline solid and a highly reactive electrophilic halogenating and deoxygenating agent. With a melting point of 61 °C and a trigonal pyramidal geometry, it is primarily procured for the mild, anhydrous conversion of alcohols to alkyl iodides and the rapid deoxygenation of sulfoxides and epoxides. Unlike gaseous or highly volatile phosphorus halides, solid PI3 offers distinct handling characteristics in anhydrous environments. Its procurement value lies in its ability to deliver precise stoichiometric iodine transfer and potent reducing capabilities without the need to handle heavily regulated elemental phosphorus or highly corrosive aqueous acids[1].
Substituting pre-formed PI3 with in situ mixtures of red phosphorus and iodine introduces significant stoichiometric variability, often leaving unreacted polymeric phosphorus or excess iodine that complicates downstream purification and depresses yields. Furthermore, attempting to substitute PI3 with more common phosphorus halides like PBr3 or PCl3 fails in deoxygenation and specific iodination workflows because the P-Cl and P-Br bonds are too strong to facilitate the rapid, low-temperature atom-transfer kinetics unique to the exceptionally weak P-I bond. Finally, using aqueous hydrogen iodide (HI) as a substitute for alcohol conversion frequently leads to the degradation or rearrangement of acid-sensitive substrates that would otherwise remain intact under PI3's anhydrous conditions [1].
The utility of PI3 as a rapid deoxygenating agent is fundamentally driven by its weak P-I bond. Quantitative structural data indicates that the P-I bond dissociation energy is approximately 184 kJ/mol, which is substantially lower than the P-Cl bond in PCl3 (326 kJ/mol). This thermodynamic difference allows PI3 to reduce sulfoxides to sulfides in 5-10 minutes at room temperature with yields frequently exceeding 85%, a transformation where PCl3 is kinetically inert under identical mild conditions [1].
| Evidence Dimension | Bond Dissociation Energy & Deoxygenation Kinetics |
| Target Compound Data | PI3 (P-I bond ~184 kJ/mol; room temp deoxygenation in 5-10 min) |
| Comparator Or Baseline | PCl3 (P-Cl bond ~326 kJ/mol; kinetically inert for mild deoxygenation) |
| Quantified Difference | 142 kJ/mol lower bond energy enabling rapid room-temperature reduction. |
| Conditions | Anhydrous dichloromethane, room temperature. |
Buyers requiring mild, chemoselective reduction of sensitive sulfoxides or epoxides must select PI3 over generic PCl3 to avoid thermal degradation of the substrate.
While PI3 can be generated in situ using red phosphorus and elemental iodine, procuring pre-formed PI3 significantly enhances reaction reproducibility and isolated yields. In the conversion of primary alcohols to alkyl iodides, pre-formed PI3 routinely achieves 93-95% yields under controlled heating. In contrast, in situ generation often limits yields to 70-85% due to incomplete surface reactions of polymeric red phosphorus and the generation of side products from imprecise local stoichiometry [1].
| Evidence Dimension | Isolated Yield and Stoichiometric Control |
| Target Compound Data | Pre-formed PI3 (93-95% yield for standard alkyl iodides) |
| Comparator Or Baseline | In situ Red Phosphorus + Iodine (70-85% yield) |
| Quantified Difference | ~10-25% higher isolated yield and elimination of elemental phosphorus handling. |
| Conditions | Anhydrous solvent, controlled heating for alcohol-to-iodide conversion. |
Procuring pre-formed PI3 eliminates the regulatory and safety burdens of handling elemental phosphorus while dramatically simplifying downstream purification.
For the synthesis of alkyl iodides, PI3 provides a strictly anhydrous pathway that is critical for complex substrates. Compared to concentrated aqueous hydrogen iodide (HI), which is highly acidic and prone to inducing carbocation rearrangements or cleavage of acid-labile protecting groups, PI3 operates in non-polar solvents like carbon disulfide or dichloromethane. This allows for near-quantitative conversion of sensitive aliphatic alcohols to iodides without the hydrolytic degradation inherent to aqueous HI workflows .
| Evidence Dimension | Reaction Environment and Substrate Tolerance |
| Target Compound Data | PI3 (Anhydrous, non-polar solvent compatibility) |
| Comparator Or Baseline | Aqueous HI (Strongly acidic, aqueous environment) |
| Quantified Difference | Complete avoidance of aqueous hydrolysis and acid-catalyzed rearrangements. |
| Conditions | Conversion of complex aliphatic alcohols to alkyl iodides. |
PI3 is the mandatory choice for late-stage iodination of pharmaceutical intermediates where acid-labile functional groups must be preserved.
Directly following from its mild, anhydrous reaction profile, PI3 is the optimal choice for converting alcohols to highly reactive alkyl iodide electrophiles in substrates containing acid-sensitive protecting groups that would not survive aqueous HI or harsher halogenating agents .
Leveraging its exceptionally weak P-I bond (184 kJ/mol), PI3 is the reagent of choice for rapidly reducing sulfoxides to sulfides at room temperature without affecting other reducible functional groups like carbonyls or nitro groups, outperforming PCl3 and PBr3 [1].
PI3 is widely utilized as a clean, stoichiometric starting material for synthesizing diphosphorus tetraiodide (P2I4) and other specialized phosphorus(I) or phosphorus(II) complexes, where in situ phosphorus/iodine mixtures would introduce unacceptable elemental impurities [2].
Corrosive;Irritant